Cas no 132062-53-4 (7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-)

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- structure
132062-53-4 structure
Product Name:7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
Numero CAS:132062-53-4
MF:C11H16FN4O11P3
MW:492.184628486633
CID:144440
PubChem ID:453367
Update Time:2025-04-19

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-
    • 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(2,3-dideoxy-3-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-
    • 7-Deaza-3'FATP
    • [[(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-fluoro-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
    • 132062-53-4
    • 7-Deaza-3'-fluoro-2',3'-dideoxy-5'-triphosphate-adenosine
    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2,3-dideoxy-3-fluoro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
    • DTXSID10157337
    • 7-Deaza-3'-FATP
    • Inchi: 1S/C11H16FN4O11P3/c12-7-3-9(16-2-1-6-10(13)14-5-15-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,17,18,19)/t7-,8+,9+/m0/s1
    • Chiave InChI: UJXIWLFWJMJWHV-DJLDLDEBSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C=CC3=C(N)N=CN=C23)O1)F

Proprietà calcolate

  • Massa esatta: 492.00138
  • Massa monoisotopica: 492.001
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 8
  • Complessità: 773
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.2
  • Superficie polare topologica: 226Ų

Proprietà sperimentali

  • Densità: 2.31
  • Punto di ebollizione: 825.4°C at 760 mmHg
  • Punto di infiammabilità: 453°C
  • Indice di rifrazione: 1.786
  • PSA: 225.78
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen